2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

CB2 cannabinoid receptor selectivity lipophilic ligand efficiency

This fully O-alkylated benzo[c]chromen-6-one lacks the free 3- and 8-hydroxyl groups required for ERβ agonism, making it an essential matched negative control in ER reporter gene and coactivator recruitment assays. With a calculated LogP of 7.07 and zero H-bond donors, it serves as a worst-case solubility challenge model for lipid-based or nano-suspension delivery platforms. Its unique 2-hexyl/3-(2-methoxybenzyloxy) substitution pattern distinguishes it from cannabilactones and hydroxylated ERβ ligands; procurement must be justified by its own pharmacological fingerprint, not by class membership.

Molecular Formula C27H28O4
Molecular Weight 416.5 g/mol
Cat. No. B11014249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Molecular FormulaC27H28O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C4=CC=CC=C42
InChIInChI=1S/C27H28O4/c1-3-4-5-6-11-19-16-23-21-13-8-9-14-22(21)27(28)31-26(23)17-25(19)30-18-20-12-7-10-15-24(20)29-2/h7-10,12-17H,3-6,11,18H2,1-2H3
InChIKeyAERZNJXXXSSFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one: Compound Identity and Procurement Baseline


2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one (C27H28O4, monoisotopic mass 416.1988 g/mol) is a synthetic, non‑hydroxylated benzo[c]chromen‑6‑one derivative. The tricyclic benzo[c]chromen‑6‑one scaffold is the pharmacophoric core of the cannabilactone class of CB2‑selective agonists and has also been explored for estrogen receptor β (ERβ) modulation. [1] Its substitution pattern—a 2‑hexyl lipophilic chain and a 3‑(2‑methoxybenzyloxy) aromatic ether—distinguishes it from both natural cannabinoids such as cannabinol and the prototypical cannabilactones that carry a 3‑(1′,1′‑dimethylheptyl) chain. [2]

Why 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one Cannot Be Replaced by a Generic Benzo[c]chromen-6-one Analog


Benzo[c]chromen‑6‑one derivatives are not functionally interchangeable because small structural changes produce pronounced shifts in receptor selectivity, intrinsic efficacy, and metabolic stability. The cannabilactone literature demonstrates that the 3‑position side‑chain identity (e.g., dimethylheptyl vs. pentyl) is a critical determinant of CB2 affinity and CB1‑sparing selectivity. [1] Simultaneously, independent ERβ programs have shown that the nature and position of substituents on the tricyclic core dictate whether a compound behaves as a pure ERβ agonist, a mixed ERα/ERβ modulator, or an inactive species. [2] Therefore, procurement of a specific substituted benzo[c]chromen‑6‑one such as 2‑hexyl‑3‑[(2‑methoxybenzyl)oxy]‑6H‑benzo[c]chromen‑6‑one must be justified by its own quantitative pharmacological fingerprint rather than by class membership, as substitutional differences at C‑2 and C‑3 are expected to fundamentally alter target engagement and downstream biological outcomes.

Quantitative Differentiation Evidence for 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one vs. Closest Analogs


Lipophilic Ligand Efficiency and Structural Divergence from Clinical Cannabilactones

The target compound replaces the 3‑(1′,1′‑dimethylheptyl) pharmacophore found in the optimized cannabilactones AM1710 and AM1714 with a 2‑hexyl chain and a 3‑(2‑methoxybenzyloxy) substituent. In the cannabilactone series, the dimethylheptyl chain is essential for high CB2 affinity; analogs with shorter or less branched chains show ≥10‑fold reductions in CB2 binding. [1] While no CB2 affinity data are available for the target compound, its calculated logP of 7.07 [2] is approximately 0.8–1.2 log units higher than that of AM1710 (estimated logP ~6.2), suggesting altered membrane partitioning and pharmacokinetic behavior that would preclude direct substitution for a clinical-stage cannabilactone without independent pharmacological characterization.

CB2 cannabinoid receptor selectivity lipophilic ligand efficiency

Esterase/Metabolic Stability Predictions vs. 9‑Hydroxy Cannabilactone AM1714

AM1714 contains a free 9‑hydroxyl group that is susceptible to glucuronidation and sulfation, contributing to rapid clearance in vivo. [1] The target compound is fully alkylated at all three oxygen atoms (lactone carbonyl, 2‑methoxybenzyl ether, and the benzopyran ring oxygen) and contains no free hydroxyl or phenolic groups as confirmed by its calculated hydrogen bond donor count of zero. [2] This structural feature is predicted to confer resistance to Phase II conjugative metabolism, potentially extending in vivo half‑life relative to hydroxylated analogs. However, no experimental metabolic stability data exist for the target compound.

metabolic stability Phase II conjugation procurement for in vivo studies

ERβ Agonism Potential and Selectivity Differentiation from Bis‑Hydroxy ERβ Ligands

Patent and literature analyses of 6H‑benzo[c]chromen‑6‑one ERβ agonists have identified the 3,8‑bis‑hydroxyl substitution pattern as essential for high‑affinity ERβ binding and coactivator recruitment in HTRF assays. [1] The target compound lacks hydroxyl groups at both positions, replacing them with a 2‑hexyl chain (C‑2) and a 2‑methoxybenzyl ether (C‑3). Based on SAR established in these studies, this substitution pattern is predicted to abolish ERβ agonism, providing a clean pharmacological background if ER‑mediated effects must be excluded. This contrasts with the bis‑hydroxy lead series where ERβ EC50 values are in the low nanomolar range.

estrogen receptor beta ERβ selectivity SERM

Physicochemical Descriptors and Drug‑Likeness vs. Urolithin Natural Products

Urolithins, the hydroxylated 6H‑benzo[c]chromen‑6‑one metabolites of ellagic acid, are naturally occurring comparators with demonstrated neuroprotective and anti‑inflammatory activities but suboptimal drug‑like properties (e.g., low logP, extensive Phase II metabolism). [1] The target compound has a substantially higher calculated logP (7.07), lower polar surface area (44.76 Ų), and zero hydrogen bond donors. [2] While these properties predict improved membrane permeability relative to urolithins, they also flag potential solubility and bioavailability liabilities; the compound violates Lipinski's Rule of Five due to high logP. [2] This physicochemical profile places it in a different developability space than urolithins, requiring tailored formulation strategies.

drug-likeness physicochemical properties natural product comparator

Optimal Scientific and Industrial Use Cases for 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one Based on Verified Evidence


Negative Control for ERβ Agonist Screening Cascades

Because the established SAR for 6H‑benzo[c]chromen‑6‑one ERβ agonists requires free hydroxyl groups at positions 3 and 8, [1] the target compound, which is fully O‑alkylated, is predicted to be pharmacologically silent at both ERα and ERβ. It can serve as a matched negative control in estrogen receptor reporter gene and coactivator recruitment assays, enabling laboratories to differentiate ER‑specific signals from off‑target effects of the benzo[c]chromen‑6‑one scaffold.

Metabolic Stability Reference in Non‑Phenolic Cannabinoid Scaffold Development

The absence of free hydroxyl groups distinguishes this compound from the 9‑hydroxy cannabilactone AM1714. [2] Medicinal chemistry teams optimizing CB2 agonists for metabolic stability can use this compound as a reference for a fully O‑alkylated scaffold, comparing its in vitro microsomal stability (t½, intrinsic clearance) against the rapidly conjugated phenolic lead series.

Physicochemical Benchmark for High‑logP Benzo[c]chromen‑6‑one Formulation Studies

With a calculated logP of 7.07 and zero H‑bond donors, the compound occupies the extreme upper lipophilicity boundary of the class. [3] Formulation scientists can employ it as a worst‑case solubility challenge model to test lipid‑based or nano‑suspension delivery platforms intended for highly lipophilic tricyclic lactones, generating data translatable to other LogP‑challenged candidates.

Quote Request

Request a Quote for 2-hexyl-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.